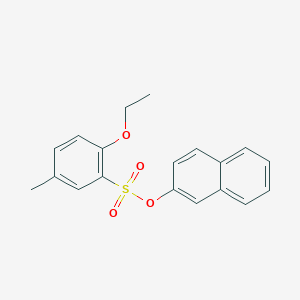
Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
One study focused on the unexpected products formed as a result of condensation reactions under Claisen-Schmidt reaction conditions, leading to the synthesis of substituted cyclohexanol derivatives including compounds with structural similarities to Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. These compounds were tested for antimicrobial and antioxidant activities, revealing moderate antifungal activity, with one compound showing significantly higher activity towards Cryptococcus neoformans compared to Nistatin, suggesting potential antibacterial and antifungal applications (Rusnac et al., 2020).
Catalysis and Organic Transformations
Research into the reactivity of cyclohexene derivatives with palladium acetate in acetic acid solution has demonstrated the utility of these compounds in oxidative reactions, leading to the production of benzene among other products. This highlights the role of cyclohexene and related structures in heterogeneous catalytic processes, potentially offering new pathways for chemical synthesis (Brown & Davidson, 1971).
Coordination Chemistry
The coordination behavior of cyclohex-1-enylolonium cation and bridging pyridyl derivatives to metals such as rhenium(I) and (VII) was explored, revealing the potential of these compounds in the formation of novel rhenium complexes. Such complexes have implications for the development of new materials and catalysts, showcasing the versatility of cyclohexene derivatives in coordination chemistry (Habarurema et al., 2019).
Materials Science and Solar Energy
Iridium complexes based on cyclohexenone derivatives have been synthesized and characterized as potential photosensitizers for dye-sensitized solar cells (DSSC). These complexes extend the absorption response to low energy bands, indicating their potential in improving the efficiency of solar cells by harnessing a broader spectrum of sunlight (Wang et al., 2013).
Biocatalysis
A study on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrated an efficient synthesis method with high yield and enantiomeric excess. This approach, utilizing recombinant Escherichia coli as a catalyst, highlights the potential of cyclohexene derivatives in green chemistry and biocatalysis, offering an eco-friendly alternative to traditional chemical synthesis methods (Chen et al., 2021).
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(12-5-2-1-3-6-12)17-10-14(11-17)19-13-7-4-8-16-9-13/h1-2,4,7-9,12,14H,3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMWULWOIQPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
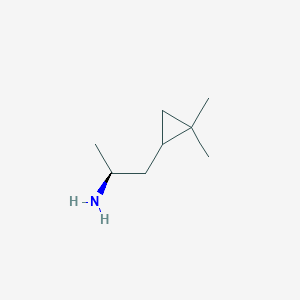
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2630296.png)
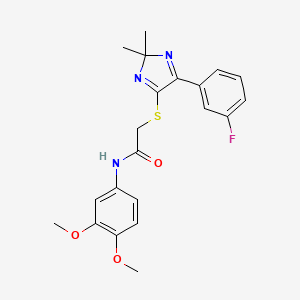
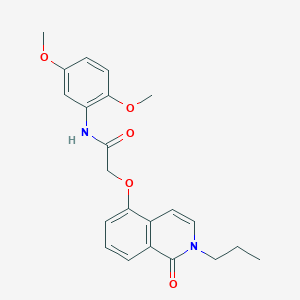
![4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2630301.png)
![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)
![tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2630304.png)
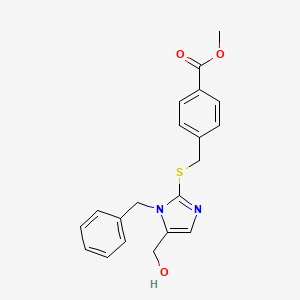
![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)
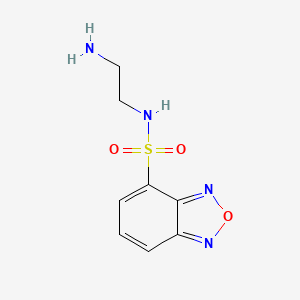
![ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2630311.png)


